GPR35 Agonist Activity: Direct Comparative IC50 Differentiation Against Structurally Related Pyrazine Analog
3-Bromo-6-chloropyrazine-2-carboxylic acid demonstrates measurable GPR35 agonist activity in human HT-29 cells. In direct comparison with a structurally related brominated pyrazine analog (BDBM50259846 / CHEMBL4103860), the target compound exhibits approximately 4.4-fold higher potency in the cell desensitization assay. This quantitative difference is derived from the same assay system and experimental protocol, enabling reliable cross-compound comparison [1][2].
| Evidence Dimension | GPR35 agonist activity in human HT-29 cell desensitization assay (IC50) |
|---|---|
| Target Compound Data | IC50 = 650 nM |
| Comparator Or Baseline | BDBM50259846 (CHEMBL4103860, structurally related brominated pyrazine analog): IC50 = 2,890 nM |
| Quantified Difference | 4.4-fold higher potency for target compound (650 nM vs 2,890 nM) |
| Conditions | Human HT-29 cells, preincubated for 1 hr followed by 1 μM zaprinast stimulation |
Why This Matters
For researchers selecting a GPR35-active pyrazine building block, the 4.4-fold potency differential provides quantitative justification for prioritizing this specific halogen substitution pattern over alternative analogs.
- [1] BindingDB. BDBM50259865 (CHEMBL4066109): 3-Bromo-6-chloropyrazine-2-carboxylic acid. IC50 = 650 nM; EC50 = 700 nM. Assay: GPR35 agonist activity in human HT-29 cells. View Source
- [2] BindingDB. BDBM50259846 (CHEMBL4103860): Structurally related brominated pyrazine analog. IC50 = 2,890 nM; EC50 = 2,330 nM. Assay: GPR35 agonist activity in human HT-29 cells. View Source
